

An In-depth Technical Guide to 5-Methoxyquinolin-4-ol and its Derivatives

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Compound of Interest

Compound Name: 5-Methoxyquinolin-4-ol

Cat. No.: B1323183

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-4-ol is a heterocyclic organic compound belonging to the quinolone family. The quinolone scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous synthetic drugs with a wide range of biological activities. The presence of a methoxy group at the 5-position of the quinolin-4-ol core can significantly influence its physicochemical properties and biological activity, making it and its derivatives promising candidates for drug discovery and development.

This technical guide provides a comprehensive overview of **5-Methoxyquinolin-4-ol**, including its synthesis, physicochemical properties, and known and potential biological activities. It details experimental protocols for key synthetic and biological evaluation methods and explores the potential mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

While specific experimental data for **5-Methoxyquinolin-4-ol** is limited in publicly available literature, its physicochemical properties can be estimated based on closely related analogs, such as 7-Methoxyquinolin-4-ol. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Estimated Physicochemical Properties of **5-Methoxyquinolin-4-ol**

Property	Estimated Value	Source/Method
Molecular Formula	$C_{10}H_9NO_2$	-
Molecular Weight	175.18 g/mol	-
CAS Number	1466525-83-6	[1] [2]
Appearance	Likely a solid, powder to crystal	Analogy
Melting Point	Not available	-
Boiling Point	$\sim 351.8 \pm 22.0 \text{ } ^\circ\text{C}$	Predicted for 7-methoxy-4-quinolinol [3]
Density	$\sim 1.258 \pm 0.06 \text{ g/cm}^3$	Predicted for 7-methoxy-4-quinolinol [3]
pKa	$\sim 4.16 \pm 0.40$	Predicted for 7-methoxy-4-quinolinol [3]
LogP	~ 0.6	Predicted for 7-methoxy-4-quinolinol [4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Solubility	Soluble in methanol	Predicted for 7-methoxy-4-quinolinol [3]

Synthesis of 5-Methoxyquinolin-4-ol

The most common and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the condensation of an aniline with a β -ketoester, followed by a high-temperature cyclization. For the synthesis of 5-

Methoxyquinolin-4-ol, 3-methoxyaniline and a suitable β -ketoester, such as ethyl acetoacetate, would be the starting materials.

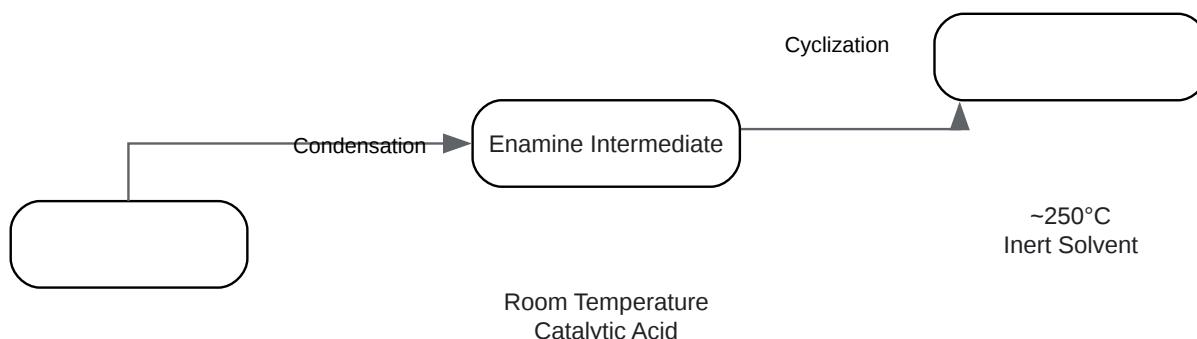
Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of the Enamine Intermediate

- In a round-bottom flask, combine 3-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). The reaction can be performed neat or in a solvent like ethanol.
- Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
- Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the formation of the enamine intermediate is complete, if a solvent was used, it can be removed under reduced pressure. The resulting intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to **5-Methoxyquinolin-4-ol**

- Place the crude enamine intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.
- Heat the mixture to approximately 250 °C.^[5] This high temperature is crucial for the electrocyclic ring closure.
- Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.
- Allow the reaction mixture to cool to room temperature, which should cause the **5-Methoxyquinolin-4-ol** product to precipitate.
- Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.



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Conrad-Limpach synthesis workflow for **5-Methoxyquinolin-4-ol**.

Biological Activities and Known Derivatives

Quinolone derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] The specific activity is highly dependent on the substitution pattern on the quinolone ring.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinolone derivatives. The 5-hydroxy-7-methoxy-2-phenyl-4-quinolone, a compound with a similar substitution pattern, has shown significant antimitotic activity by inducing cell cycle arrest in the G2/M phase.[10] The presence of a 5-hydroxyl group and a 7-methoxy group were found to be essential for this activity.[10] While direct data for **5-Methoxyquinolin-4-ol** is not available, it is plausible that it and its derivatives could exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of anticancer action for quinolones are believed to be inhibition of topoisomerases and protein kinases.[9][11]

Table 2: Anticancer Activity of Representative Quinolone Derivatives (IC₅₀ values in μM)

Compound	Cell Line	IC ₅₀ (μM)	Reference
5-hydroxy-7-methoxy-2-phenyl-4-quinolone	K562 (Leukemia)	Not specified, but active	[10]
2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinolone	K562 (Leukemia)	Most active in series	[10]
4-Quinolone-3-carboxamide derivative	MDA-MB-231 (Breast)	Low μM range	[12]
4-Quinolone-3-carboxamide derivative	MCF-7 (Breast)	13.2 and 20.4	[12]

Antimicrobial Activity

The quinolone core is the basis for a major class of antibiotics, the fluoroquinolones. Substitutions on the quinolone ring significantly impact the antibacterial spectrum and potency. [\[13\]](#)[\[14\]](#) The C-5 position substituent, in particular, can influence in-vitro potency, with amino and hydroxyl groups often showing the greatest improvement against Gram-positive organisms.[\[15\]](#) A methoxy group at the C-8 position has been shown to enhance activity against Gram-positive bacteria and anaerobes.[\[11\]](#) Therefore, **5-Methoxyquinolin-4-ol** derivatives are promising candidates for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Representative Quinolone Derivatives (MIC in μg/mL)

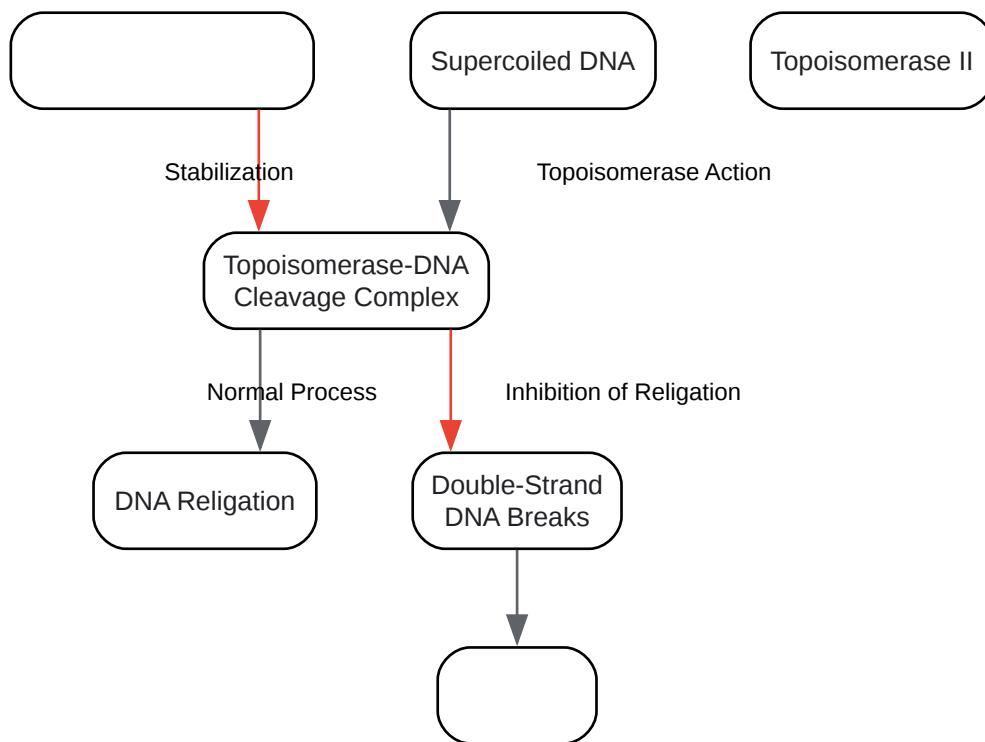
Compound	Organism	MIC (μ g/mL)	Reference
AM-1155 (6-fluoro-8-methoxy quinolone)	Staphylococcus aureus	0.10 (MIC ₉₀)	[16]
AM-1155 (6-fluoro-8-methoxy quinolone)	Streptococcus pneumoniae	0.39 (MIC ₉₀)	[16]
AM-1155 (6-fluoro-8-methoxy quinolone)	Enterococcus faecalis	0.78 (MIC ₉₀)	[16]
Ofloxacin	Enterobacteriaceae	<2	[17]

Mechanisms of Action and Signaling Pathways

The biological activities of quinolones are primarily attributed to their ability to inhibit key cellular enzymes, leading to the disruption of essential processes like DNA replication and cell signaling.

Inhibition of Topoisomerases

A well-established mechanism of action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, and the eukaryotic topoisomerase I and II.[9][18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Quinolones stabilize the covalent enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately, cell death.[19]

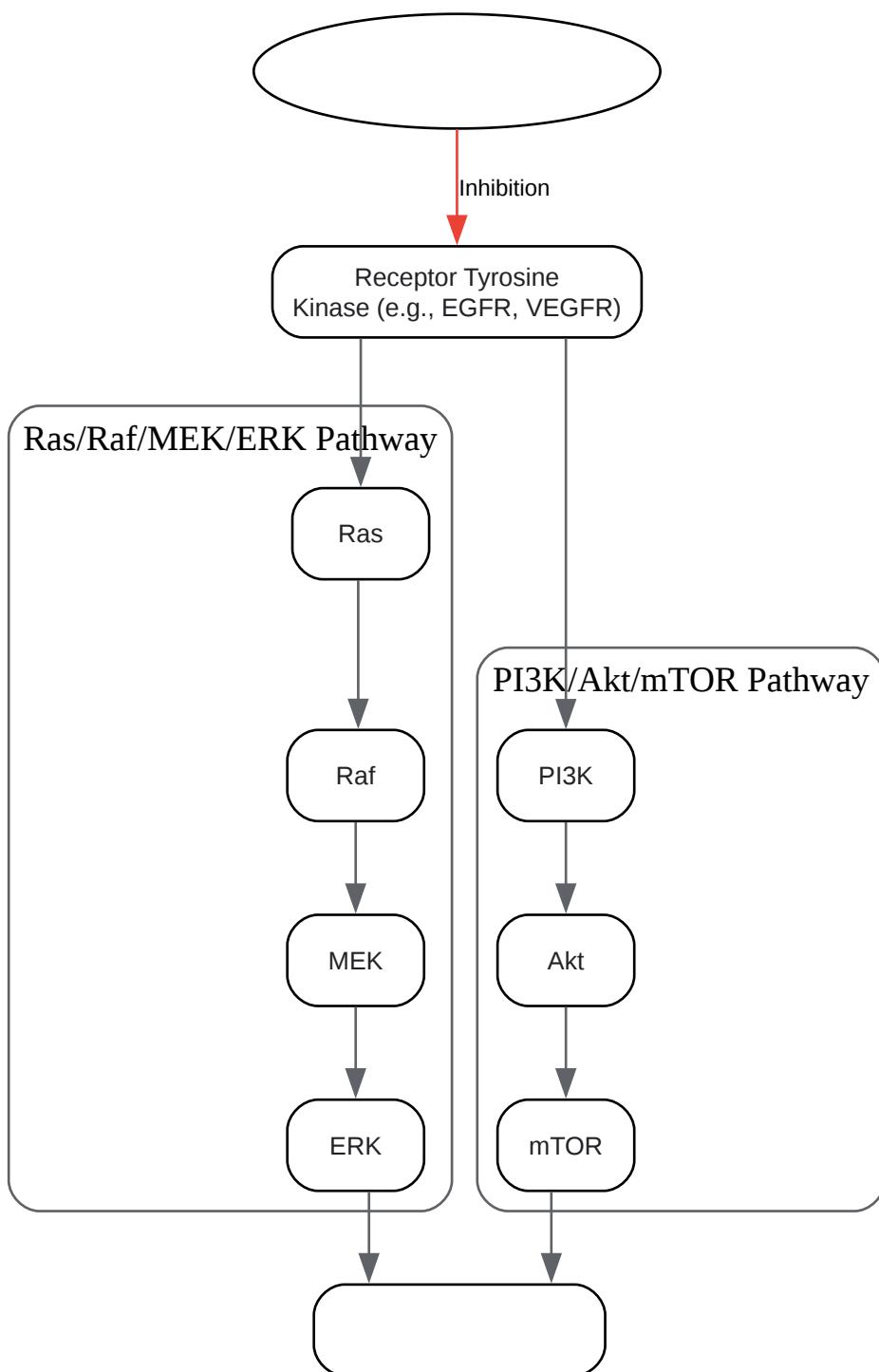


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Mechanism of topoisomerase II inhibition by quinolone derivatives.

Inhibition of Protein Kinases

Recent research has highlighted the role of quinolone derivatives as inhibitors of various protein kinases.^{[9][11]} Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Quinolone derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, as well as downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.^{[9][20]}



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Inhibition of key kinase signaling pathways by quinolone derivatives.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][14][21][22]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
- Compound Treatment: Treat the cells with various concentrations of the **5-Methoxyquinolin-4-ol** derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.
- Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][23][24][25]

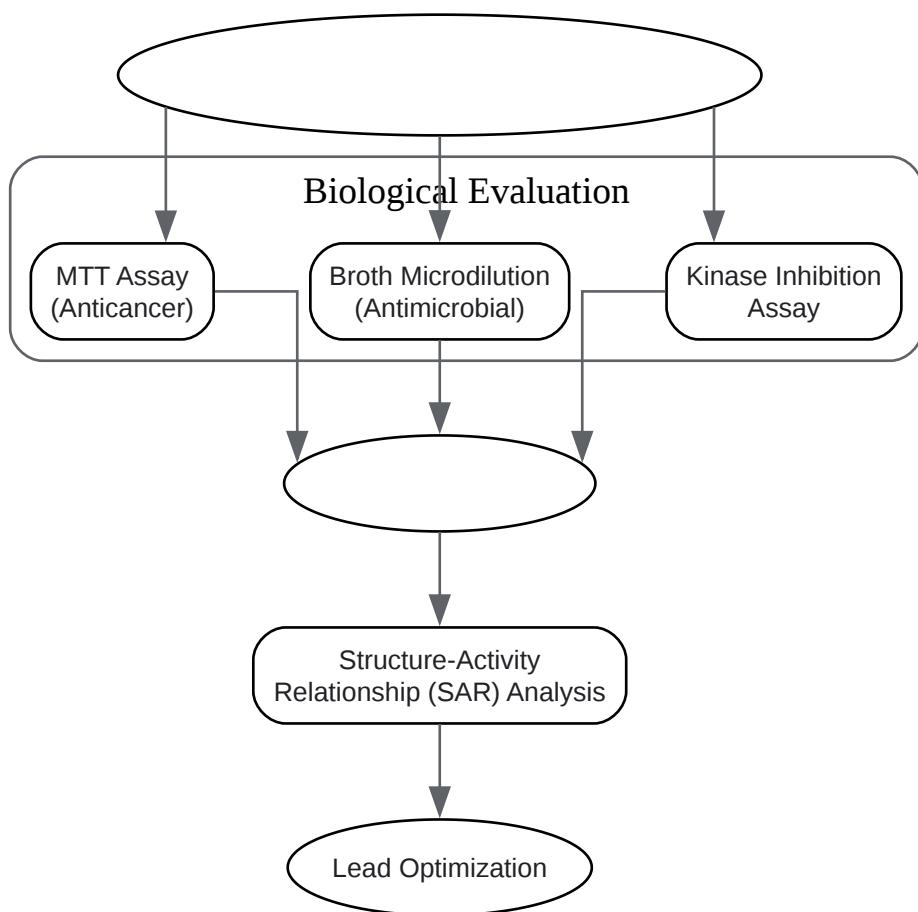
- Preparation of Antimicrobial Agent: Prepare a stock solution of the **5-Methoxyquinolin-4-ol** derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).
- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Kinase Inhibition Assay

Various assay formats are available to measure kinase activity and its inhibition. A common method is a luminescence-based assay that quantifies ATP consumption.[\[4\]](#)[\[17\]](#)

- Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate, and the buffer.
- Inhibitor Addition: Add the **5-Methoxyquinolin-4-ol** derivative at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
- Signal Detection: Add a detection reagent that converts the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.
- Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.



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General experimental workflow for the evaluation of **5-Methoxyquinolin-4-ol** derivatives.

Conclusion

5-Methoxyquinolin-4-ol and its derivatives represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. The synthetic accessibility of the quinolone core allows for extensive structural modifications to optimize potency and selectivity. The likely mechanisms of action, including the inhibition of topoisomerases and protein kinases, offer multiple avenues for therapeutic intervention. Further investigation into the structure-activity relationships of 5-methoxy-substituted quinolones is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore this important chemical space.

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